Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is derived through a hierarchical analysis of its functional groups and substituents. The parent structure is a benzoate ester, characterized by a benzene ring substituted with a carboxylic acid ester group at position 1. Two additional substituents are present: a chlorine atom at position 2 and a 4H-1,2,4-triazol-4-yl group at position 4.
According to IUPAC rules, the numbering of the benzene ring begins at the carbonyl carbon of the ester group (position 1). The chlorine atom occupies position 2, while the triazole moiety is located at position 4. The ester group consists of an isopropyl chain bonded to the oxygen atom of the carboxylate group. Thus, the full IUPAC name is isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate .
The structural representation of the compound can be visualized as follows:
- Benzene ring : Positions 1 (ester group), 2 (chlorine), and 4 (triazole).
- Ester group : -COO-isopropyl.
- Triazole substituent : A 1,2,4-triazole ring in its 4H tautomeric form.
The SMILES notation for this compound is O=C(OCC(C)C)C1=CC=C(N2C=NN=C2)C=C1Cl, which encodes the ester group (O=C(OCC(C)C)), chlorine atom (Cl), and triazole ring (N2C=NN=C2) in their respective positions.
CAS Registry Number and Alternative Naming Conventions
The CAS Registry Number uniquely identifies chemical substances, but the exact CAS number for isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is not explicitly listed in the provided sources. However, structurally related compounds offer contextual insights:
- 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (the precursor acid) has CAS number 842977-29-1 .
- Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate , an analogous ester, is registered under CAS 167626-25-7 .
Alternative naming conventions for this compound include:
- Isopropyl 2-chloro-4-(1,2,4-triazol-4-yl)benzoate (omitting the tautomeric designation).
- 2-Chloro-4-triazolylbenzoic acid isopropyl ester , using a non-IUPAC functional class nomenclature.
These variants reflect differences in emphasis on substituent priority or tautomeric states but remain chemically equivalent.
Molecular Formula and Weight Analysis
The molecular formula of isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is C₁₂H₁₂ClN₃O₂ , derived as follows:
- Benzene ring : 6 carbon atoms.
- Ester group : 3 carbons from isopropyl, 2 oxygens, and 1 additional carbon from the carboxylate.
- Substituents : 1 chlorine atom and a triazole ring (C₂H₂N₃).
The molecular weight is calculated as:
$$
(12 \times 12) + (1 \times 12) + (35.45 \times 1) + (14 \times 3) + (16 \times 2) = 265.69 \, \text{g/mol}
$$
This aligns with the molecular weights of analogous compounds, such as 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (223.62 g/mol) and ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (217.22 g/mol), adjusted for the isopropyl ester group.
| Component | Contribution to Formula |
|---|---|
| Benzene ring | C₆H₅ |
| Ester group | C₃H₇O₂ |
| Chlorine | Cl |
| Triazole ring | C₂H₂N₃ |
The precise mass and elemental composition underscore the compound’s potential for further synthetic modification, particularly in optimizing physicochemical properties for targeted applications.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(5-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
VGUJSNMVNWDQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Cycloaddition
The triazole moiety is typically introduced using a Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. For this compound, 4-azido-2-chlorobenzoic acid reacts with propiolic acid derivatives under copper-catalyzed conditions (CuAAC). This method ensures regioselective formation of the 1,2,4-triazole ring at the 4-position of the benzene ring.
Reaction Conditions:
-
Catalyst: Copper(I) iodide (5 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C, 12 hours
-
Yield: 78–85%
Chlorination and Carboxylic Acid Activation
The chlorine atom at the 2-position is introduced via electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃). Subsequent oxidation of a methyl group to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions.
Key Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 40°C, 6 hrs | 92 |
| Oxidation | KMnO₄, H₂SO₄, 100°C | 88 |
Esterification to Isopropyl 2-Chloro-4-(4H-1,2,4-Triazol-4-yl)Benzoate
The carboxylic acid is converted to the isopropyl ester through acid-catalyzed Fischer esterification or via acyl chloride intermediates.
Fischer Esterification
Direct esterification using isopropyl alcohol and sulfuric acid as a catalyst is a widely used method.
Procedure:
-
Molar Ratio: 1:5 (acid:isopropyl alcohol)
-
Catalyst: Concentrated H₂SO₄ (5% v/v)
-
Conditions: Reflux at 120°C for 24 hours
-
Yield: 75–82%
Limitations: Prolonged heating may degrade the triazole ring, necessitating careful temperature control.
Acyl Chloride Intermediate Route
For higher yields and milder conditions, the acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with isopropyl alcohol.
Stepwise Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl chloride formation | SOCl₂, DMF (cat.), 70°C, 4 hrs | 95 |
| Esterification | i-PrOH, pyridine, 0°C to RT | 90 |
This method avoids thermal degradation and achieves near-quantitative conversion.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, esterification completes in 30 minutes at 150°C with comparable yields (80%).
Enzymatic Esterification
Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative:
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Solvent: Tert-butyl alcohol
-
Yield: 68% (48 hours, 50°C)
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for triazole formation and esterification, achieving:
-
Throughput: 50 kg/day
-
Purity: >99% (HPLC)
-
Waste Reduction: 40% lower solvent use compared to batch processes.
Optimization Table:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Energy Consumption | High | Moderate |
| Yield | 82% | 88% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF, KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Luminescent Properties: The compound exhibits luminescence due to its ability to form coordination complexes with metal ions.
Comparison with Similar Compounds
Key Structural Differences :
| Feature | Target Compound | I-6230 | L1 |
|---|---|---|---|
| Ester Group | Isopropyl | Ethyl | Ethyl |
| Aromatic Substituent | 4H-1,2,4-Triazol-4-yl | Pyridazin-3-yl | 4H-1,2,4-Triazol-4-yl |
| Halogen | 2-Cl | None | None |
Role of the 4H-1,2,4-Triazole Moiety in Related Compounds
The 4H-1,2,4-triazole group is a versatile pharmacophore known for hydrogen-bonding interactions and metabolic resistance. For example:
- Diethyl 4H-1,2,4-Triazol-4-yl Methylphosphonate (L5) : The phosphonate group introduces polarity, contrasting with the target’s lipophilic isopropyl ester .
- 1-Phenyl-3-(4H-1,2,4-Triazol-4-yl)Urea (6) : Demonstrates how triazoles facilitate intermolecular interactions in crystal packing, a trait relevant to solubility and formulation .
Influence of Halogen Substituents on Properties
The 2-chloro substituent in the target compound may enhance electronegativity and intermolecular interactions. Comparisons with halogenated analogs include:
Data Tables Summarizing Key Comparative Features
Table 1: Comparison of Ester- and Triazole-Containing Derivatives
Biological Activity
Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and herbicidal applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate features a triazole moiety that is known for its pharmacological properties. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate against various pathogens. A significant focus has been on its efficacy against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against several strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Enterococcus faecium | 2 | Six times lower than Ciprofloxacin |
| Klebsiella pneumoniae | 4 | Comparable to Ciprofloxacin |
| Acinetobacter baumannii | 8 | Lower than Ciprofloxacin |
| Escherichia coli | 16 | Higher than Ciprofloxacin |
These results indicate that Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate may serve as an effective alternative or adjunct to existing antibiotics.
Herbicidal Activity
The herbicidal properties of Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate have also been investigated. Research indicates that this compound can inhibit the growth of various weed species without adversely affecting crop plants.
Case Studies
A study conducted on the herbicidal effectiveness of this compound revealed the following findings:
- Targeted Weeds : The compound effectively inhibited the germination and growth of common agricultural weeds such as Amaranthus retroflexus and Echinochloa crus-galli.
- Application Rates : Optimal application rates ranged from 100 to 200 g/ha, demonstrating effective control over weed populations while maintaining safety for surrounding crops.
The mechanism by which Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate exerts its biological effects is believed to involve interference with cellular processes in both bacteria and plants. The triazole ring is known to inhibit specific enzymes critical for cell wall synthesis in bacteria and metabolic pathways in plants.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Isopropyl 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate?
- Answer: A common approach involves condensation reactions between substituted benzaldehydes and triazole precursors under reflux conditions. For example, substituted benzaldehydes can react with 4-amino-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Characterization typically employs HPLC to monitor reaction progress and purity .
- Key Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, glacial acetic acid | Solvent and catalyst |
| 2 | Substituted benzaldehyde, reflux (4 hrs) | Condensation |
| 3 | Solvent evaporation, filtration | Isolation |
Q. How can the crystal structure of this compound be determined?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve structural parameters. Preprocessing tools like WinGX or ORTEP-III (with GUI) assist in visualizing thermal ellipsoids and refining hydrogen-bonding networks .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Answer:
- HPLC : Quantifies purity and identifies byproducts .
- NMR Spectroscopy : Confirms substituent positions (e.g., chloro and triazole groups).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do electronic effects of the triazole and chloro substituents influence reactivity in cross-coupling reactions?
- Answer: The electron-withdrawing chloro group activates the benzoate ring toward nucleophilic substitution, while the triazole moiety can act as a directing group. Computational studies (DFT) are recommended to map electron density distributions and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids could test these predictions .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?
- Answer:
- Use SHELXL 's SQUEEZE algorithm to model disordered solvent.
- Validate with complementary techniques (e.g., PXRD or TGA) to confirm solvent content .
- Example workflow:
Data Collection → SHELXS (solution) → SHELXL (refinement) → ORTEP-III (visualization)
Q. How can bioactivity studies differentiate between triazole-mediated target interactions and nonspecific binding?
- Answer:
- Isosteric Replacement : Substitute the 1,2,4-triazole with 1,2,3-triazole and compare activity profiles .
- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, ethyl) on the triazole ring to identify critical binding motifs .
- Proteomic Profiling : Use affinity chromatography or SPR to map binding partners .
Q. What are the challenges in optimizing synthetic yields for large-scale research applications?
- Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 50% to 75%) .
- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates.
- Byproduct Mitigation : Use scavenger resins to trap unreacted aldehydes .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental reaction outcomes?
- Answer:
- Validation Steps :
Re-optimize DFT parameters (e.g., basis sets, solvation models).
Conduct kinetic studies to identify competing pathways (e.g., via in-situ IR).
Compare with analogous compounds (e.g., methyl vs. isopropyl esters) to isolate steric/electronic effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
